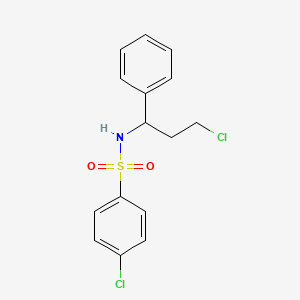

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

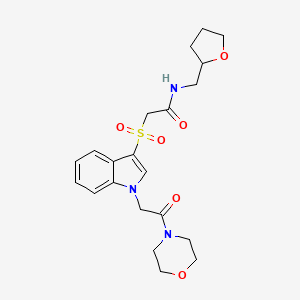

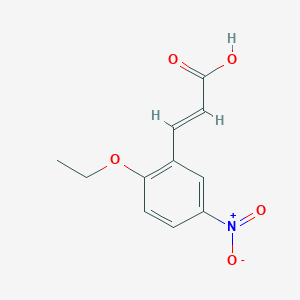

“4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 857041-71-5. It has a molecular weight of 344.26 . The compound is used for proteomics research .

Molecular Structure Analysis

The Inchi Code for “this compound” is1S/C15H15Cl2NO2S/c16-11-10-15(12-4-2-1-3-5-12)18-21(19,20)14-8-6-13(17)7-9-14/h1-9,15,18H,10-11H2 . This code provides a specific description of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Polymorphism in Aromatic Sulfonamides

Aromatic sulfonamides, like 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide, have been studied for their polymorphic characteristics. Research by Terada et al. (2012) on various fluorine-substituted aromatic sulfonamides demonstrated the occurrence of polymorphs and pseudopolymorphs in these compounds. This polymorphism is significant as it affects the physical and chemical properties of these materials, which could be crucial in various scientific applications (Terada et al., 2012).

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives have been explored for their ability to inhibit carbonic anhydrase isoenzymes. Supuran et al. (2013) synthesized and tested various aromatic sulfonamides, finding that these compounds displayed nanomolar inhibitory concentrations against multiple carbonic anhydrase isoenzymes. This suggests potential applications in areas where modulation of carbonic anhydrase activity is relevant, such as in therapeutic treatments (Supuran et al., 2013).

Molecular Interactions and Solubility

Perlovich et al. (2008) focused on the crystal structures and solubility of various 4-amino-benzene-sulfonamides, closely related to the compound . Their study provided insights into the temperature-dependent solubility and molecular interactions in crystals and solutions, which are critical for understanding the behavior of these compounds in various scientific contexts (Perlovich et al., 2008).

Applications in Organic Synthesis

Research on sulfonamides has also extended into their utility in organic synthesis. For example, Bhuyan et al. (2007) demonstrated the use of benzylic hydrocarbons in creating corresponding sulfonamides, indicating the role of these compounds in synthetic organic chemistry (Bhuyan et al., 2007).

Proton Exchange Membrane Applications

In the field of materials science, specifically for fuel cell applications, Matsumoto et al. (2009) researched sulfonated poly(ether sulfone)s. These materials, related to the compound , showed promise for use in fuel cells due to their ability to conduct protons efficiently (Matsumoto et al., 2009).

Eco-Friendly Chlorination

Misal et al. (2020) explored N-Chloro-N-(phenylsulfonyl)benzene sulfonamide as an eco-friendly chlorinating reagent. This demonstrates the potential of such compounds in developing more environmentally sustainable chemical processes (Misal et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-(3-chloro-1-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2S/c16-11-10-15(12-4-2-1-3-5-12)18-21(19,20)14-8-6-13(17)7-9-14/h1-9,15,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBBOVLOJJLSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2704997.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2705007.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2705010.png)